molecular formula C16H21N3O3 B2687356 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea CAS No. 1396814-07-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea

Cat. No.: B2687356
CAS No.: 1396814-07-5
M. Wt: 303.362
InChI Key: VKHHXKZUXQHGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Diethylamino Group: This step involves the alkylation of an appropriate precursor with diethylamine under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the diethylamino-substituted alkyne using a suitable coupling reagent, such as a carbodiimide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the alkyne or urea functionalities.

    Substitution: Substituted derivatives at the diethylamino group.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic binding sites, while the diethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(methylamino)but-2-yn-1-yl)urea

Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. Compared to its dimethylamino and methylamino analogs, the diethylamino derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-19(4-2)10-6-5-9-17-16(20)18-13-7-8-14-15(11-13)22-12-21-14/h7-8,11H,3-4,9-10,12H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHHXKZUXQHGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.